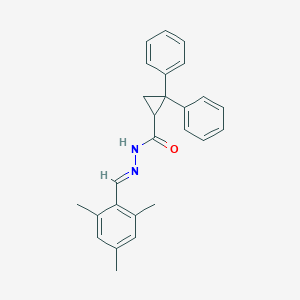![molecular formula C13H18N2O5S B5692998 5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid](/img/structure/B5692998.png)
5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid, also known as AMPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to a class of molecules known as protease inhibitors, which are commonly used in drug development and biochemical research.
Aplicaciones Científicas De Investigación
5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the development of new protease inhibitors for the treatment of diseases such as HIV and cancer. 5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid has been shown to be a potent inhibitor of a variety of proteases, including HIV protease, which makes it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid involves its ability to bind to the active site of proteases, thereby preventing their activity. This inhibition of protease activity can lead to the disruption of key cellular processes, which can ultimately result in the death of cancer cells or the suppression of viral replication.
Biochemical and Physiological Effects:
5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid has been shown to have a range of biochemical and physiological effects. In addition to its protease inhibitory activity, 5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid has also been shown to have anti-inflammatory and antioxidant properties. These properties make it a promising candidate for the treatment of a range of diseases, including cancer, HIV, and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid in lab experiments is its potent protease inhibitory activity. This makes it a valuable tool for studying the role of proteases in cellular processes and disease. However, there are also limitations to using 5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid in lab experiments. For example, its potency may make it difficult to accurately measure the effects of other compounds or to study the effects of 5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid in vivo.
Direcciones Futuras
There are a number of future directions for research on 5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid. One area of interest is the development of new protease inhibitors based on the structure of 5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid. Another area of interest is the study of the anti-inflammatory and antioxidant properties of 5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid, which may have applications in the treatment of a range of diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid, as well as its potential limitations for use in lab experiments.
Métodos De Síntesis
The synthesis of 5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid involves a multi-step process that has been optimized over the years. The first step involves the synthesis of a key intermediate, 4-(aminosulfonyl)phenylacetic acid, which is then converted to 5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid through a series of chemical reactions. The final product is obtained through purification and isolation techniques.
Propiedades
IUPAC Name |
5-oxo-5-[2-(4-sulfamoylphenyl)ethylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c14-21(19,20)11-6-4-10(5-7-11)8-9-15-12(16)2-1-3-13(17)18/h4-7H,1-3,8-9H2,(H,15,16)(H,17,18)(H2,14,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRWEOYESVTXQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CCCC(=O)O)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-5-{[2-(4-sulfamoylphenyl)ethyl]amino}pentanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-1-adamantyl-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5692932.png)


![N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5692959.png)

![4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5692976.png)

![N-(4-fluorophenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5692993.png)

![3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-4-methylbenzoic acid](/img/structure/B5693021.png)

![N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5693024.png)